Metacavir
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Overview
Description
Metacavir is a guanosine nucleoside analogue primarily used as an antiviral agent. It is particularly effective against the hepatitis B virus by inhibiting the viral polymerase. This compound is known for its high genetic barrier to resistance, making it a reliable option for long-term treatment of chronic hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metacavir involves multiple steps, starting from guanine. The key steps include the protection of functional groups, selective activation, and coupling reactions. One common method involves the use of a protected guanine derivative, which undergoes a series of reactions including glycosylation, deprotection, and purification to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Metacavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and modified nucleoside analogues, which can have different biological activities .
Scientific Research Applications
Metacavir has a wide range of applications in scientific research:
Chemistry: Used as a model compound in nucleoside analogue studies.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used in the treatment of chronic hepatitis B.
Industry: Used in the development of antiviral drugs and as a reference compound in quality control.
Mechanism of Action
Metacavir exerts its antiviral effects by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This multi-step inhibition effectively prevents viral replication and reduces the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Entecavir: Another guanosine nucleoside analogue with similar antiviral properties.
Lamivudine: A nucleoside analogue used in the treatment of hepatitis B and HIV.
Adefovir: An antiviral medication used to treat hepatitis B.
Uniqueness
Metacavir is unique due to its high genetic barrier to resistance, making it more effective for long-term treatment compared to other nucleoside analogues. Its ability to inhibit multiple steps in the viral replication process also contributes to its effectiveness .
Properties
CAS No. |
120503-45-9 |
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Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |
InChI Key |
FJAOCNGVPLTSLD-NKWVEPMBSA-N |
SMILES |
COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine metacavi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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